molecular formula C10H7FO B075870 8-Fluoronaphthalen-2-OL CAS No. 13916-98-8

8-Fluoronaphthalen-2-OL

Cat. No.: B075870
CAS No.: 13916-98-8
M. Wt: 162.16 g/mol
InChI Key: BBPLRENRRYYWPO-UHFFFAOYSA-N
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Description

8-Fluoronaphthalen-2-OL is an organic compound with the chemical formula C10H7FO. It is a colorless to yellowish crystalline solid that is soluble in organic solvents such as alcohols and ethers, but insoluble in water . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

8-Fluoronaphthalen-2-OL can be synthesized through the fluorination of 2-naphthol molecules. The fluorination process typically involves the use of a fluorinating reagent such as fluorinated acid chloride (SO2ClF) . The reaction conditions must be carefully controlled to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

8-Fluoronaphthalen-2-OL undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where the fluorine atom is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Fluoronaphthalen-2-OL has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 8-Fluoronaphthalen-2-OL exerts its effects involves interactions with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the context of its use. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to produce therapeutic effects .

Comparison with Similar Compounds

8-Fluoronaphthalen-2-OL can be compared with other similar compounds such as:

    2-Naphthol: The parent compound from which this compound is derived.

    8-Bromonaphthalen-2-OL: A similar compound where the fluorine atom is replaced by a bromine atom.

    8-Chloronaphthalen-2-OL: Another similar compound with a chlorine atom instead of fluorine.

The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical properties compared to its halogenated analogs .

Properties

IUPAC Name

8-fluoronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPLRENRRYYWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509975
Record name 8-Fluoronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13916-98-8
Record name 8-Fluoronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by reacting 1-fluoro-7-methoxynaphthalene (7.99 g, 45.34 mmol) with boron tribromide (68 mL of 1 N solution, 68 mmol) according to method D to yield 3.99 g (54%) of a red solid. An analytical sample was prepared by preparative reverse phase HPLC to yield a white solid: mp 89-92° C.;
Quantity
7.99 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step Two

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